molecular formula C20H14F3N5O2 B3018743 2,6-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide CAS No. 1021066-15-8

2,6-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

Cat. No.: B3018743
CAS No.: 1021066-15-8
M. Wt: 413.36
InChI Key: XEZYIJBNKGIAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a highly potent and selective c-Met inhibitor . It has been synthesized to disrupt the aberrant c-Met/HGF axis, which has been detected in many human malignancies, including tumors resistant to anticancer therapy .


Molecular Structure Analysis

The molecular formula of the compound is C13H10BF3O3 . Unfortunately, the specific molecular structure analysis is not available in the current resources.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 282.02 . It has a melting point of 120-124 °C and a predicted boiling point of 439.1±55.0 °C . Its predicted density is 1.38±0.1 g/cm3 , and it has a predicted pKa of 7.61±0.58 .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Properties

IUPAC Name

2,6-difluoro-N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5O2/c21-13-4-1-3-12(11-13)19-26-25-16-7-8-17(27-28(16)19)30-10-9-24-20(29)18-14(22)5-2-6-15(18)23/h1-8,11H,9-10H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZYIJBNKGIAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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